molecular formula C7H3ClFIO B6286728 3-Chloro-5-fluoro-4-iodobenzaldehyde CAS No. 2385098-02-0

3-Chloro-5-fluoro-4-iodobenzaldehyde

Cat. No.: B6286728
CAS No.: 2385098-02-0
M. Wt: 284.45 g/mol
InChI Key: FVXNOTFXMNFXRO-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-4-iodobenzaldehyde: is an organic compound with the molecular formula C7H3ClFIO and a molecular weight of 284.45 g/mol . It is a polyhalogenated benzaldehyde, characterized by the presence of chlorine, fluorine, and iodine atoms on the benzene ring, along with an aldehyde group.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Halogenation: The synthesis of 3-Chloro-5-fluoro-4-iodobenzaldehyde typically involves the halogenation of a precursor benzaldehyde. For instance, starting with 3-chlorobenzaldehyde, fluorination and iodination can be carried out sequentially.

    Reagents and Conditions: Common reagents include halogenating agents such as N-chlorosuccinimide (NCS) for chlorination, Selectfluor for fluorination, and iodine monochloride (ICl) for iodination.

Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-4-iodobenzaldehyde depends on its application. In chemical reactions, the halogen atoms and the aldehyde group play crucial roles in determining reactivity and interaction with other molecules. The molecular targets and pathways involved can vary widely based on the specific context of its use .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-5-fluoro-4-iodobenzaldehyde is unique due to the combination of three different halogens and an aldehyde group on the benzene ring. This unique structure imparts distinct reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

3-chloro-5-fluoro-4-iodobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFIO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXNOTFXMNFXRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)I)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFIO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.45 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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